5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone
Description
Alkyl Chain Variants
Electronic Modifications
Supramolecular Interactions
In the solid state, nonyl derivatives form lamellar structures via:
- C=O···S dipole-dipole interactions (2.9–3.1 Å)
- CH-π interactions between alkyl chains and thiophene rings
These packing modes contrast with the helical arrangements observed in dodecyl analogs, where interdigitated alkyl chains dominate.
Properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]decan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3S/c1-2-3-4-5-6-7-8-9-14(18)15-10-11-16(21-15)17-19-12-13-20-17/h10-11,17H,2-9,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJNWSGCGOBYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641879 | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-96-5 | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-decanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 1,3-Dioxolane Ring
The dioxolane ring in this compound is typically synthesized by acetalization of a suitable aldehyde or ketone with ethylene glycol under acidic catalysis. The reaction proceeds via nucleophilic attack of the diol on the carbonyl carbon, followed by cyclization and water elimination.
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Aldehyde or ketone precursor + ethylene glycol | Formation of cyclic acetal (dioxolane ring) | Acid catalyst (e.g., p-TsOH), reflux, removal of water to drive equilibrium |
| 2 | Drying agents or azeotropic distillation | Shift equilibrium toward acetal formation | Ensures high yield of dioxolane ring |
This method is well-established for protecting carbonyl groups and creating stable heterocyclic acetals like dioxolane.
Introduction of the Nonyl Ketone Side Chain
The nonyl ketone moiety is introduced on the thiophene ring typically via Friedel-Crafts acylation or related electrophilic aromatic substitution reactions, using nonanoyl chloride or an equivalent acyl donor.
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Thiophene derivative + nonanoyl chloride + Lewis acid catalyst (e.g., AlCl3) | Acylation at thiophene 2-position | Anhydrous conditions, low temperature to control regioselectivity |
| 2 | Work-up with water or dilute acid | Quenching and isolation of ketone product | Purification by recrystallization or chromatography |
This step ensures the formation of the ketone functional group directly attached to the thiophene ring.
Integration of Both Steps
In some protocols, the dioxolane ring is formed after the acylation step by converting the ketone group into the dioxolane via reaction with ethylene glycol. Alternatively, the dioxolane-protected aldehyde or ketone can be used as the starting material for acylation.
Industrial and Continuous Flow Methods
Industrial synthesis may employ continuous flow reactors to optimize reaction parameters such as temperature, pressure, and residence time, ensuring high yield and purity of 5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone. Automation and precise control reduce side reactions and improve scalability.
Reaction Analysis and Reagents
| Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Acetalization | Ethylene glycol, acid catalyst (p-TsOH) | Formation of 1,3-dioxolane ring via ketalization |
| Friedel-Crafts Acylation | Nonanoyl chloride, AlCl3 catalyst | Introduction of nonyl ketone at thiophene 2-position |
| Oxidation (optional) | H2O2, m-CPBA | Possible oxidation of thiophene sulfur to sulfoxides/sulfones |
| Reduction (optional) | NaBH4, LiAlH4 | Reduction of ketone to alcohol derivatives |
These reagents and conditions are chosen to maximize selectivity and yield while minimizing side reactions.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents | Conditions | Product Intermediate |
|---|---|---|---|---|
| 1 | Acetalization | Aldehyde/ketone + ethylene glycol + acid catalyst | Reflux, removal of water | 1,3-Dioxolane ring-containing intermediate |
| 2 | Friedel-Crafts Acylation | Thiophene derivative + nonanoyl chloride + AlCl3 | Anhydrous, low temperature | This compound |
Research Findings and Considerations
- The dioxolane ring formation is sensitive to water presence; thus, strictly anhydrous conditions and removal of water by azeotropic distillation or molecular sieves are critical for high yield.
- The regioselectivity of acylation on the thiophene ring favors the 2-position, which is sterically and electronically preferred, ensuring the correct substitution pattern.
- Industrial methods favor continuous flow synthesis to enhance reproducibility and scale-up potential, with automated control of temperature and reagent feed rates.
- The compound’s chemical stability benefits from the dioxolane ring, which can protect the ketone functionality during subsequent reactions or storage.
The preparation of this compound integrates classical organic synthesis techniques involving acetalization and Friedel-Crafts acylation. The key to successful synthesis lies in the careful control of reaction conditions to form the dioxolane ring and the selective introduction of the nonyl ketone group on the thiophene ring. Industrial advancements such as continuous flow processing further optimize these methods for scale and purity.
This comprehensive synthesis approach is supported by diverse chemical literature and industrial practices, ensuring a robust and reproducible pathway to this compound.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone can undergo various chemical reactions, including:
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted dioxolane derivatives
Scientific Research Applications
5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis . The thienyl group can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes . The nonyl ketone chain can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes .
Comparison with Similar Compounds
Structural Comparison
Key structural variations among similar compounds lie in the alkyl chain length, substituents, and functional groups. Below is a comparative analysis:
Key Observations :
- Chain Length: Longer alkyl chains (e.g., nonyl vs.
- Functional Groups : The 4-oxopentyl derivative introduces an additional keto group, enhancing polarity compared to purely aliphatic chains . Chlorinated or cyclopropyl substituents alter reactivity and stability .
- Heterocyclic vs. Aliphatic: Methyl nonyl ketone lacks the dioxolane-thienyl system, making it less electronically complex but more stable under acidic conditions .
Physicochemical Properties
- Stability: The 1,3-dioxolane group is acid-labile, making these compounds prone to hydrolysis under acidic conditions compared to methyl nonyl ketone .
- Solubility: Longer alkyl chains (e.g., nonyl) reduce aqueous solubility but enhance compatibility with organic solvents .
- Thermal Behavior : Derivatives like the cyclopropyl analog (CAS: 898772-54-8) may exhibit lower melting points due to steric hindrance .
Biological Activity
5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is C₁₇H₂₆O₃S, with a molecular weight of approximately 302.45 g/mol. The compound features a five-membered dioxolane ring fused with a thienyl group, which contributes to its chemical properties and potential biological activities. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 302.45 g/mol |
| Density | 1.197 g/cm³ |
| Boiling Point | 371.1°C at 760 mmHg |
Synthesis
The synthesis of this compound typically involves the acetalization of aldehydes or ketones with ethylene glycol, leading to the formation of the dioxolane ring. This process can be optimized using continuous flow methods to enhance yield and purity .
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of compounds containing the 1,3-dioxolane structure. Research indicates that this compound exhibits significant antibacterial and antifungal activities:
- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values for these bacteria ranged from 625 µg/mL to 1250 µg/mL .
- Antifungal Activity : It has also demonstrated strong antifungal activity against Candida albicans, with many derivatives showing excellent efficacy .
The following table summarizes the biological activity findings:
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 625 - 1250 |
| Staphylococcus epidermidis | Antibacterial | ≤ 625 |
| Enterococcus faecalis | Antibacterial | ≤ 625 |
| Pseudomonas aeruginosa | Antibacterial | ≤ 625 |
| Candida albicans | Antifungal | Significant |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets within microbial cells. The dioxolane ring may act as a protecting group for carbonyl compounds, facilitating selective reactions that enhance its antimicrobial efficacy .
Comparative Analysis
When compared to similar compounds such as simpler dioxolanes or thiophene derivatives, this compound stands out due to its unique combination of structural features that impart distinct chemical and biological properties:
| Compound Type | Key Features |
|---|---|
| 1,3-Dioxolane | Simpler structure lacking thienyl and nonyl components |
| Thiophene | Contains thienyl group but lacks dioxolane |
| Nonyl Ketone | Features nonyl chain but lacks dioxolane and thienyl |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(1,3-dioxolan-2-yl)-2-thienyl nonyl ketone, and what methodological considerations are critical for optimizing yield?
- Answer : The compound's synthesis involves coupling the thienyl and dioxolan moieties to the nonyl ketone backbone. A two-step approach is often employed:
Thienyl-dioxolan intermediate : React 2-thienyl derivatives with 1,3-dioxolan precursors using acid catalysis (e.g., glacial acetic acid) to stabilize the acetal group .
Ketone formation : Employ Friedel-Crafts acylation or alkylation of the intermediate with nonyl acyl chloride, using Lewis acids like AlCl₃ in anhydrous dioxane .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to avoid over-acylation, which can lead to byproducts. Purification via column chromatography with ethyl acetate/hexane (3:7) is recommended .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Answer : Use a combination of techniques:
- ¹H/¹³C NMR : Identify the dioxolan ring (δ 4.8–5.2 ppm for acetal protons) and thienyl protons (δ 6.8–7.5 ppm). The nonyl chain appears as a triplet near δ 0.8–1.5 ppm .
- FT-IR : Confirm ketone C=O stretching (~1710 cm⁻¹) and thienyl C-S bonds (~690 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve the stereochemistry of the dioxolan-thienyl junction, as seen in analogous dioxolan-containing structures .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Answer : The dioxolan ring is prone to hydrolysis under acidic or humid conditions. Store the compound in anhydrous environments (e.g., desiccators with silica gel) at 4°C. Avoid prolonged exposure to light, as the thienyl group may undergo photodegradation .
Advanced Research Questions
Q. How does the electronic interplay between the dioxolan and thienyl groups influence the compound’s reactivity in cross-coupling reactions?
- Answer : The dioxolan’s electron-donating effect stabilizes the thienyl ring’s π-system, enhancing its participation in Suzuki-Miyaura couplings. However, steric hindrance from the nonyl chain may limit accessibility to the thienyl C-5 position. Computational DFT studies (e.g., using Gaussian 16) are advised to map reactive sites .
Q. What contradictions exist in reported synthetic yields for analogous dioxolan-thienyl ketones, and how can they be resolved?
- Answer : Discrepancies arise from solvent polarity and catalyst choice. For example, using DMF instead of dioxane in alkylation steps may inflate yields but introduce impurities. Reproduce results using standardized conditions (e.g., anhydrous dioxane, AlCl₃) and validate purity via HPLC-MS .
Q. Which advanced analytical techniques are suited for tracking degradation pathways of this compound under oxidative stress?
- Answer :
- LC-QTOF-MS : Identify degradation products (e.g., oxidized dioxolan rings or cleaved thienyl groups).
- EPR spectroscopy : Detect radical intermediates during oxidation, particularly at the ketone moiety.
- In situ FT-IR : Monitor real-time breakdown of functional groups under controlled oxidative conditions .
Q. How can computational modeling predict the compound’s potential as a ligand in catalytic systems?
- Answer : Use molecular docking (AutoDock Vina) to simulate interactions with transition metals (e.g., Pd or Ru). Focus on the thienyl sulfur and ketone oxygen as potential binding sites. Compare results with experimental data from X-ray absorption spectroscopy (XAS) .
Methodological Guidance Table
| Research Objective | Recommended Techniques | Key Considerations | References |
|---|---|---|---|
| Synthesis Optimization | Friedel-Crafts acylation, TLC | Avoid moisture; use anhydrous solvents | |
| Structural Elucidation | NMR, X-ray crystallography | Crystallize in ethyl acetate/hexane | |
| Degradation Analysis | LC-QTOF-MS, EPR | Control temperature and light exposure | |
| Reactivity Prediction | DFT, Molecular docking | Validate with experimental spectroscopy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
